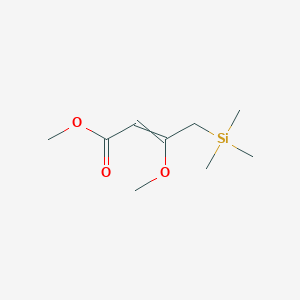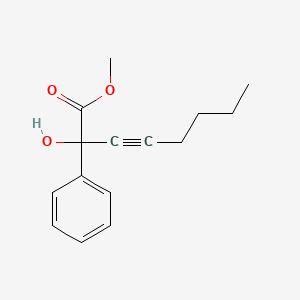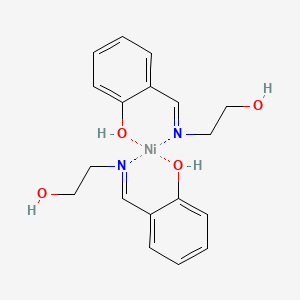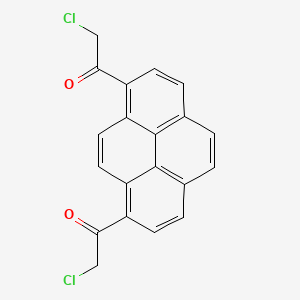
1,1'-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) is a chemical compound that features a pyrene core with two chloroethanone groups attached at the 1 and 8 positions. Pyrene is a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties, making it a valuable component in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) typically involves the reaction of pyrene with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for 1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrene core.
Addition Reactions: The double bonds in the pyrene core can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in ethanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include pyrene derivatives with various functional groups replacing the chloro groups.
Oxidation: Oxidized pyrene derivatives.
Reduction: Reduced pyrene derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of novel pyrene-based compounds and materials.
Biology: Investigated for its potential interactions with biological molecules due to its aromatic structure.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) involves its interaction with molecular targets through its chloroethanone groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyrene core can also participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethanone): Similar structure but with a piperazine core instead of pyrene.
2-Chloro-N-arylacetamide: Contains a chloroacetyl group but lacks the polycyclic aromatic core.
Uniqueness
1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) is unique due to its pyrene core, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific photophysical characteristics, such as in the development of organic electronic devices .
Propiedades
Número CAS |
90814-81-6 |
|---|---|
Fórmula molecular |
C20H12Cl2O2 |
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
2-chloro-1-[8-(2-chloroacetyl)pyren-1-yl]ethanone |
InChI |
InChI=1S/C20H12Cl2O2/c21-9-17(23)13-5-3-11-1-2-12-4-6-14(18(24)10-22)16-8-7-15(13)19(11)20(12)16/h1-8H,9-10H2 |
Clave InChI |
HIFKZRNSSNBFIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C(C=C2)C(=O)CCl)C=CC4=C(C=CC1=C43)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


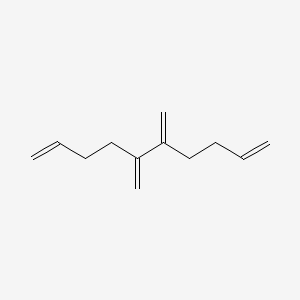
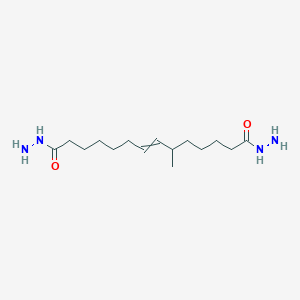
![1-[(Z)-3-phenylprop-2-enoxy]propylbenzene](/img/structure/B14352284.png)
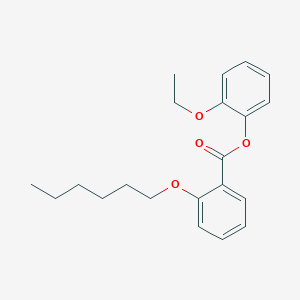
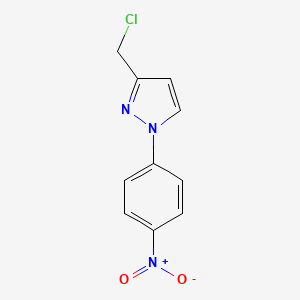
![2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14352310.png)
![2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione](/img/structure/B14352323.png)

![N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B14352328.png)
